10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
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Description
10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Asymmetric Alkynylation
Asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, including derivatives of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, has been achieved using chiral phosphoric acid and Ag(I) catalysts. This approach facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).
Base-Catalyzed Intramolecular Nucleophilic Substitution
This process has been used to create dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, demonstrating the versatility of the dibenzo[b,f][1,4]oxazepine framework in synthetic chemistry (Samet et al., 2006).
Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors
Utilizing unprotected primary sulfonamide groups in 4-Chloro-3-nitrobenzenesulfonamide, researchers have synthesized [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition of human carbonic anhydrases, highlighting a dual role of the primary sulfonamide functionality (Sapegin et al., 2018).
Advances in Synthesis Methods
- Recent Synthetic Protocols: A review of recent methods for synthesizing dibenzo[b,f][1,4]oxazepine (DBO) derivatives has highlighted various innovative approaches, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods are vital for developing DBO derivatives of pharmacological interest (Zaware & Ohlmeyer, 2015).
Biomedical Applications
- Carbonic Anhydrase Inhibition: [1,4]Oxazepine-based primary sulfonamides, derived from 4-Chloro-3-nitrobenzenesulfonamide, have been identified as potent inhibitors of carbonic anhydrases. This discovery underscores the potential therapeutic applications of such compounds in treating conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDGVNWWGUHENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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